molecular formula C11H24N2O B5247319 1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol

1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol

Cat. No.: B5247319
M. Wt: 200.32 g/mol
InChI Key: AGYHCMWTZRGOOK-UHFFFAOYSA-N
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Description

1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an ethylamino group, a methylpiperidinyl group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperidine with an appropriate alkylating agent to form an intermediate compound.

    Introduction of the Ethylamino Group: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.

    Formation of the Final Product: The final step involves the reduction of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino or methylpiperidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-one: Similar structure but with a ketone group instead of an alcohol.

    1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-amine: Similar structure but with an amine group instead of an alcohol.

Uniqueness

1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of various derivatives and analogs.

Properties

IUPAC Name

1-(ethylamino)-3-(4-methylpiperidin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-12-8-11(14)9-13-6-4-10(2)5-7-13/h10-12,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYHCMWTZRGOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(CN1CCC(CC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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